3-Fluoro-2-methoxyphenylacetonitrile

Descripción general

Descripción

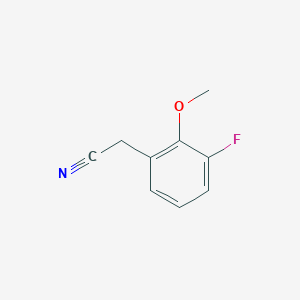

3-Fluoro-2-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H8FNO. It is characterized by a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methoxyphenylacetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-2-methoxybenzaldehyde as the starting material.

Reaction with Hydroxylamine: The benzaldehyde is reacted with hydroxylamine to form an oxime.

Cyanation: The oxime undergoes a cyanation reaction, where a cyanide ion replaces the hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-2-methoxyphenylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and halides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: 3-Fluoro-2-methoxybenzoic acid, 3-Fluoro-2-methoxyacetophenone.

Reduction Products: 3-Fluoro-2-methoxyaniline, 3-Fluoro-2-methoxyphenol.

Substitution Products: 3-Fluoro-2-hydroxyphenylacetonitrile, 3-Fluoro-2-chlorophenylacetonitrile.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Fluoro-2-methoxyphenylacetonitrile serves as a valuable building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it useful for developing more complex organic molecules. It is particularly relevant in the synthesis of pharmaceuticals and agrochemicals due to its ability to interact with specific molecular targets.

Key Reactions:

- Nucleophilic Substitution : The acetonitrile group can engage in nucleophilic reactions, facilitating the formation of new carbon-nitrogen bonds.

- Aldol Reactions : It can be involved in aldol-type reactions, leading to the formation of β-hydroxy nitriles, which are important intermediates in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity, which can modulate biochemical pathways.

Biological Applications:

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting tankyrase enzymes linked to cancer progression.

- Cytotoxicity : In vitro assays reveal that this compound exhibits cytotoxic effects against various cancer cell lines. It has been tested alongside established chemotherapeutic agents, showing potential synergistic effects that enhance cell death in targeted cancer cells.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Demonstrated inhibition of tankyrase enzymes, suggesting a role in cancer treatment strategies. |

| Cytotoxicity Assays | Exhibited cytotoxicity against multiple cancer cell lines; potential synergy with doxorubicin. |

| Pharmacological Evaluation | Evaluated for receptor binding; showed agonistic properties on serotonin receptors. |

Mecanismo De Acción

The mechanism by which 3-Fluoro-2-methoxyphenylacetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological system being studied.

Comparación Con Compuestos Similares

3-Fluoro-2-methoxyphenylacetonitrile is similar to other fluorinated phenylacetonitriles, such as 4-fluoro-2-methoxyphenylacetonitrile and 2-fluoro-3-methoxyphenylacetonitrile. its unique combination of fluorine and methoxy groups on the phenyl ring gives it distinct chemical properties and reactivity compared to these compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

3-Fluoro-2-methoxyphenylacetonitrile is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FNO2, with a molecular weight of 195.19 g/mol. Its structure features a phenyl ring substituted with a fluorine atom at the meta position and a methoxy group at the ortho position relative to the acetonitrile functional group. This unique arrangement influences its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that fluorinated compounds, including derivatives similar to this compound, exhibit significant anticancer properties. For instance, compounds with fluorine substitutions have shown enhanced potency against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). A comparative analysis revealed that certain fluorinated derivatives had IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 5-Fluorouracil | MCF-7 | 23.7 |

| Fluorinated derivative 20f | HepG2 | 15.8 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that compounds with similar structures can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain fluorinated derivatives demonstrated comparable efficacy to ampicillin against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | TBD | Comparable |

| Escherichia coli | TBD | Comparable |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups can enhance binding affinity and specificity, thus modulating its biological activity. The nitrile group may also participate in nucleophilic addition reactions, further influencing its reactivity.

Case Studies and Research Findings

A study focused on the synthesis and evaluation of various derivatives of phenylacetonitriles found that modifications to the aromatic ring significantly impacted biological activity. For instance, altering the position of substituents on the phenyl ring resulted in varied anticancer activities, highlighting the importance of structural configuration in determining efficacy .

Notable Findings:

- Structure-Activity Relationship (SAR) : Modifications on the phenyl ring can lead to increased or decreased activity against specific cancer cell lines.

- Selectivity : Some derivatives exhibited high selectivity indices over non-cancerous cell lines, suggesting potential for therapeutic applications without significant toxicity .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-Fluoro-2-methoxyphenylacetonitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (tested for chemical compatibility), safety glasses, and protective lab coats. Glove integrity should be verified before each use .

- Ventilation : Ensure fume hoods or local exhaust systems are operational to prevent inhalation of vapors or dust .

- Storage : Store in tightly sealed containers under cool, dry conditions, away from oxidizing agents. Monitor container integrity regularly .

- Emergency Response : In case of eye contact, rinse with water for 15 minutes and seek medical attention. Do not induce vomiting if ingested; administer activated charcoal if advised by a poison control center .

Q. How can researchers optimize the synthesis of this compound for higher yields?

- Methodological Answer :

- Precursor Selection : Use fluorinated aromatic precursors (e.g., 3-fluoro-2-methoxybenzaldehyde) with cyanide sources (e.g., KCN or TMSCN) under controlled conditions .

- Reaction Monitoring : Employ TLC or HPLC to track reaction progress and identify intermediates. Adjust stoichiometry of cyanide donors to minimize side reactions.

- Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol to isolate the product .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Analysis : H and C NMR should show characteristic signals for the methoxy group (~3.8–4.0 ppm), aromatic fluorine coupling patterns, and nitrile carbon (~115–120 ppm) .

- IR Spectroscopy : Validate the presence of nitrile (C≡N stretch ~2240 cm) and methoxy (C-O stretch ~1250 cm) functional groups .

- Mass Spectrometry : Confirm molecular ion peaks (m/z 151.14 for [M]) and fragmentation patterns using EI-MS or HRMS .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties of this compound across studies?

- Methodological Answer :

- Purity Assessment : Compare melting points, boiling points, and spectral data from multiple sources. Use differential scanning calorimetry (DSC) to verify thermal stability .

- Batch Analysis : Analyze different synthetic batches via GC-MS to identify impurities (e.g., residual solvents or byproducts) that may affect property measurements .

- Cross-Validation : Replicate key experiments (e.g., solubility tests in polar/non-polar solvents) under standardized conditions to isolate variables .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (FMOs) to identify reactive sites .

- Solvent Effects : Simulate reaction pathways in solvents like DMF or THF using COSMO-RS to assess solvation energy barriers .

- Kinetic Modeling : Apply Eyring equation-based models to predict activation energies for nitrile group participation in SNAr reactions .

Q. What strategies are recommended for designing enantioselective synthetic routes to derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Screen chiral ligands (e.g., BINAP or Salen complexes) in asymmetric hydrogenation or cyanation reactions .

- Dynamic Kinetic Resolution (DKR) : Optimize reaction temperature and catalyst loading to control stereochemistry at the methoxy-fluorine junction .

- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to isolate enantiomers .

Q. What are the regulatory considerations for using this compound in international collaborative research?

- Methodological Answer :

- TSCA Compliance : In the U.S., restrict use to R&D under supervision of a qualified individual. Document all applications to avoid commercial classification .

- DSL/NDSL Status : In Canada, verify absence from the Domestic/Non-Domestic Substances List and obtain approval for import/export .

- EH&S Reporting : Maintain records of waste disposal per EPA guidelines, particularly for cyanide-containing byproducts .

Q. Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the thermal decomposition products of this compound?

- Methodological Answer :

- Controlled Pyrolysis : Conduct thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify gases like HCN, CO, and NO under incremental heating .

- Comparative Studies : Replicate decomposition experiments in inert vs. oxidative atmospheres to differentiate between combustion byproducts and thermal degradation .

Propiedades

IUPAC Name |

2-(3-fluoro-2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLRKDHTBLBCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.